6-Hydrazinylnicotinamide

Vue d'ensemble

Description

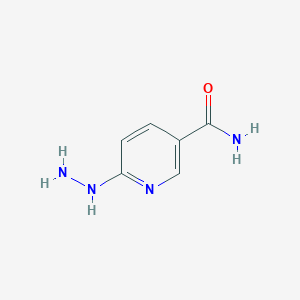

6-Hydrazinylnicotinamide is a chemical compound with the molecular formula C6H8N4O . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used to synthesize a molecule of the cyclo-D-Tyr-D-[NMe]Orn[HYNIC]-Arg-Nal-Gly type . This molecule could be useful as an additional anchoring site to hydrophobic regions of the CXCR4 molecule .

Molecular Structure Analysis

The molecular structure of this compound is determined by single-crystal X-ray diffraction (SC-XRD) analysis . This method requires considerable crystal growth and expertise .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For example, it has been used in the synthesis of new heteroaryl-linked pyridinohydrazones . It has also been used in the preparation of 99mTc-/177Lu-CXCR4-L radiotracers .

Applications De Recherche Scientifique

6-Hydrazinylnicotinamide : Analyse complète des applications de la recherche scientifique :

Mécanismes biochimiques dans les soins de la peau

This compound a été minutieusement évalué pour son rôle évolutif dans les soins de la peau, en mettant l'accent sur les mécanismes biochimiques en jeu. Il présente des applications potentielles dans les produits de comblement dermique et les formulations injectables alternatives, explorant de nouvelles indications pour la santé de la peau .

Synthèse de dérivés peptidiques

Ce composé est utilisé pour synthétiser des molécules comme le cyclo-D-Tyr-D-[NMe]Orn[HYNIC]-Arg-Nal-Gly, qui peut servir de site d'ancrage supplémentaire aux régions hydrophobes de certaines molécules et de groupe chimique avec une charge de résonance positive à des fins d'interaction .

Agents antimicrobiens

Une série de dérivés de dipeptides linéaires ont été préparés et évalués en tant qu'agents antimicrobiens via la synthèse de la N-(2-(2-hydrazinyl-2-oxoéthylamino)-2-oxoéthyl) nicotinamide, mettant en évidence son utilité dans le développement de nouvelles substances antimicrobiennes .

Recherche médicale et synthèse des preuves

Dans le cadre plus large de la recherche médicale, le this compound peut être impliqué dans la synthèse de preuves de qualité sur l'efficacité et la rentabilité des interventions de santé, bien que des détails spécifiques sur cette application ne soient pas facilement disponibles .

Utilisations thérapeutiques et études sur les précurseurs du NAD+

Bien qu'il ne soit pas directement lié au this compound, des composés apparentés comme le nicotinamide riboside sont étudiés pour leurs utilisations thérapeutiques et en tant que précurseurs du NAD+, ce qui indique un domaine d'intérêt potentiel pour le this compound dans des recherches similaires .

Mécanisme D'action

Target of Action

6-Hydrazinylnicotinamide primarily targets the Glucose-6-phosphate dehydrogenase (G6PD) enzyme . G6PD is a crucial enzyme in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides .

Mode of Action

This compound acts as a competitive inhibitor of the G6PD enzyme . It competes with the natural substrate, NADP+, for the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of the pentose phosphate pathway, leading to significant changes in cellular metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pentose phosphate pathway . By inhibiting G6PD, this compound reduces the production of NADPH, a critical molecule for various cellular processes, including the neutralization of reactive oxygen species and the synthesis of lipids . This disruption can lead to oxidative stress and altered lipid metabolism .

Pharmacokinetics

Given its structural similarity to nicotinamide, it may share similar adme properties

Result of Action

The inhibition of G6PD by this compound can lead to ATP depletion and increased levels of reactive oxygen species (ROS) in cells . This can cause cellular stress and potentially lead to cell death . In cancer cells, this compound has been shown to synergize with DNA-crosslinking chemotherapy agents, such as cisplatin, to enhance their cytotoxic effects .

Analyse Biochimique

Biochemical Properties

6-Hydrazinylnicotinamide plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a competitive inhibitor of the NADP+ dependent enzyme, glucose-6-phosphate dehydrogenase (G6PD) . This interaction is crucial as it leads to ATP depletion and synergizes with DNA-crosslinking chemotherapy agents, such as Cisplatin, in killing cancer cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to significantly lower the viability of human AR+, hormone-sensitive prostate cancer cell lines LNCaP and LAPC4, as well as CRPC derivatives C4-2 and 22Rv1 . It also increases ROS levels in these cells, indicating that this compound is blocking the cells’ antioxidant defenses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the NADP+ dependent enzyme, glucose-6-phosphate dehydrogenase (G6PD), inhibiting its activity . This interaction leads to ATP depletion and enhances the activity of DNA-crosslinking chemotherapy agents, contributing to the death of cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the synthesis of new heteroaryl-linked pyridinohydrazones

Propriétés

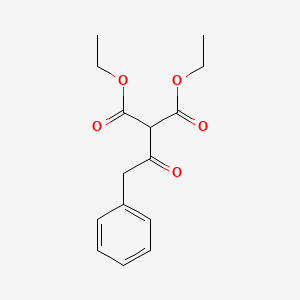

IUPAC Name |

6-hydrazinylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-6(11)4-1-2-5(10-8)9-3-4/h1-3H,8H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNXJRVXHHTIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469784 | |

| Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69879-23-8 | |

| Record name | 6-Hydrazinonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69879-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxamide, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydrazinylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-([1,4']Bipiperidinyl-1'-sulfonyl)-benzotriazol-1-OL](/img/structure/B1624294.png)

![4-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1624296.png)

![Phenol, 4-[(1H-purin-6-ylamino)methyl]-](/img/structure/B1624297.png)

![{[4-(Thiolanylmethyl)phenyl]methyl}thiolane, chloride, chloride](/img/structure/B1624303.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}glycine](/img/structure/B1624305.png)